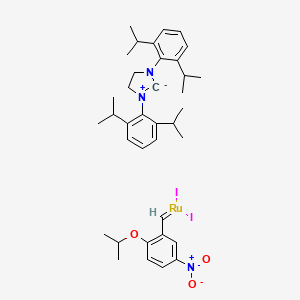
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr: is a complex organometallic compound. It is a derivative of ruthenium, a transition metal known for its catalytic properties. This compound is particularly significant in the field of organic chemistry due to its role in catalyzing various chemical reactions, especially in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** typically involves multiple steps. The initial step often includes the preparation of the imidazolidin-2-ylidene ligand, followed by its complexation with ruthenium. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. The reaction is often carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: It can also participate in reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is known for its ability to undergo substitution reactions, where ligands attached to the ruthenium center can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various ligands, often under inert atmosphere and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the original compound, while substitution reactions could result in new ruthenium complexes with different ligands.
科学研究应用
Chemistry: In chemistry, this compound is used as a catalyst in various organic synthesis reactions. Its ability to facilitate complex transformations makes it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology: While its direct applications in biology are limited, its role in synthesizing biologically active molecules indirectly contributes to biological research.
Medicine: The compound’s catalytic properties are leveraged in the synthesis of medicinal compounds, potentially leading to new drug discoveries.
Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its efficiency as a catalyst helps in reducing production costs and improving yields.
作用机制
The mechanism by which [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** exerts its effects involves the activation of substrates through coordination to the ruthenium center. This coordination facilitates various chemical transformations, such as bond formation and cleavage. The molecular targets and pathways involved are primarily related to the catalytic cycle of the ruthenium complex, which can vary depending on the specific reaction being catalyzed.
相似化合物的比较
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
- Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)
Uniqueness: What sets [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(2-i-propoxy-5-nitrobenzylidene) ruthenium(II) diiodide nitro-Grela I2 SIPr** apart from similar compounds is its specific ligand structure and the presence of the nitro group, which can influence its reactivity and selectivity in catalytic processes. This unique structure allows it to catalyze specific reactions more efficiently compared to other similar ruthenium complexes.
属性
分子式 |
C37H49I2N3O3Ru |
|---|---|
分子量 |
938.7 g/mol |
IUPAC 名称 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;diiodo-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
InChI |
InChI=1S/C27H38N2.C10H11NO3.2HI.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
VPCSKCGOGWWBSF-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B12310131.png)
![rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis](/img/structure/B12310134.png)

![[4-(7-Methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B12310153.png)


![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)
![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)

![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)
